4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex heterocyclic compound that features a unique combination of functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the thiadiazole ring, piperazine moiety, and morpholine ring contributes to its diverse biological activities.
Preparation Methods
The synthesis of 4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Derivatization: The piperazine moiety is introduced through nucleophilic substitution reactions.
Pyridazine Ring Formation: The pyridazine ring is formed by cyclization reactions involving hydrazine derivatives.
Morpholine Introduction: The morpholine ring is introduced through nucleophilic substitution or cyclization reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures, enhancing its complexity and potential biological activity.
Scientific Research Applications
4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets
Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with microbial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Piperazine Derivatives: Compounds containing the piperazine moiety are known for their diverse pharmacological activities, including antipsychotic and antihistaminic effects.
Pyridazine Derivatives: Pyridazine-containing compounds are explored for their potential as anti-inflammatory and anticancer agents.
The uniqueness of this compound lies in its combination of multiple pharmacophores, which enhances its potential for diverse biological activities and therapeutic applications.
Properties
IUPAC Name |
4-[6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7OS/c1-2-13(1)16-20-21-17(26-16)24-7-5-22(6-8-24)14-3-4-15(19-18-14)23-9-11-25-12-10-23/h3-4,13H,1-2,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFKQFWLMQYATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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